1-(1,10-Phenanthrolin-2-yl)propan-1-one
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Overview
Description
1-(1,10-Phenanthrolin-2-yl)propan-1-one is a chemical compound with the molecular formula C15H12N2O. It is a derivative of phenanthroline, a nitrogen-containing heterocyclic compound. Phenanthroline derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,10-Phenanthrolin-2-yl)propan-1-one can be synthesized through an acylation reaction. One method involves the reaction of 2-n-propionyl-1,10-phenanthroline with 2,6-diethyl aniline in the presence of toluene . The reaction is carried out in a two-necked flask equipped with a water separator to ensure anhydrous conditions .
Industrial Production Methods
the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment .
Chemical Reactions Analysis
Types of Reactions
1-(1,10-Phenanthrolin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using nitrobenzene as an oxidant.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the phenanthroline ring.
Common Reagents and Conditions
Oxidation: Nitrobenzene is used as an oxidant in the presence of p-toluene sulfonic acid.
Reduction: Sodium borohydride is a common reducing agent used under mild conditions.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-(1,10-Phenanthrolin-2-yl)propan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1,10-Phenanthrolin-2-yl)propan-1-one involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific metal ion involved . For example, the compound can inhibit metallo-beta-lactamase enzymes by chelating the metal ions required for their activity .
Comparison with Similar Compounds
1-(1,10-Phenanthrolin-2-yl)propan-1-one can be compared with other phenanthroline derivatives, such as:
1,10-Phenanthroline: A parent compound with similar metal-chelating properties.
2,9-Dimethyl-1,10-phenanthroline: A derivative with enhanced stability and selectivity for certain metal ions.
4,7-Diphenyl-1,10-phenanthroline:
The uniqueness of this compound lies in its specific structural features, which allow for unique interactions with metal ions and other molecules .
Properties
CAS No. |
1227404-33-2 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-(1,10-phenanthrolin-2-yl)propan-1-one |
InChI |
InChI=1S/C15H12N2O/c1-2-13(18)12-8-7-11-6-5-10-4-3-9-16-14(10)15(11)17-12/h3-9H,2H2,1H3 |
InChI Key |
WRUYVIQMLRTNJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NC2=C(C=CC3=C2N=CC=C3)C=C1 |
Origin of Product |
United States |
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